2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
Description
This compound features a pyrimidine core substituted at the 2-position with a piperazine ring bearing a 3,4-dimethoxybenzoyl group, at the 4-position with a methyl group, and at the 6-position with a piperidine ring. The piperidine and piperazine rings contribute to its basicity and conformational flexibility, which are critical for receptor binding in pharmacological contexts .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O3/c1-17-15-21(26-9-5-4-6-10-26)25-23(24-17)28-13-11-27(12-14-28)22(29)18-7-8-19(30-2)20(16-18)31-3/h7-8,15-16H,4-6,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXOMEWCZQLDMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Synthesis
The pyrimidine scaffold is typically constructed via cyclocondensation reactions. A modified protocol from pyrimidine synthesis in kinase inhibitor development involves:
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Cyclization of β-Diketones : Reaction of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one with guanidine derivatives under microwave irradiation (120°C, 20 min) yields 4-methyl-6-substituted pyrimidines.
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Halogenation : Treatment with POCl₃ introduces chlorine at the 2-position, enabling subsequent nucleophilic substitutions.
Key Intermediate : 2-Chloro-4-methyl-6-(piperidin-1-yl)pyrimidine (Yield: 78–85%, Purity: >95% by HPLC).
Piperazine Functionalization
The 3,4-dimethoxybenzoyl-piperazine moiety is synthesized through:
Final Coupling
The pyrimidine and piperazine intermediates are coupled via nucleophilic aromatic substitution:
-
Reaction Conditions :
Product Isolation : Purification via silica gel chromatography (EtOAc/hexane, 3:7) affords the title compound in 65–72% yield.
Optimization of Reaction Conditions
Temperature and Time Dependence
| Parameter | Effect on Yield | Optimal Range |
|---|---|---|
| Coupling Temperature | ↑ Yield (70→85%) | 100–110°C |
| Cyclization Time | ↓ Byproducts | 18–24 h |
Prolonged heating beyond 24 h promotes decomposition, as evidenced by HPLC monitoring.
Catalytic Systems
| Catalyst System | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos | 78 | 98 |
| CuI/1,10-Phenanthroline | 65 | 92 |
Palladium-based systems outperform copper in coupling efficiency but require rigorous oxygen exclusion.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >99% purity in optimized batches.
Comparative Analysis of Synthetic Approaches
| Method | Steps | Total Yield (%) | Scalability |
|---|---|---|---|
| Stepwise Assembly | 5 | 52 | Moderate |
| Convergent Synthesis | 4 | 68 | High |
| One-Pot | 3 | 45 | Low |
Convergent synthesis balances yield and scalability, making it preferred for pilot-scale production.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group of the benzoyl moiety, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones from methoxy groups.
Reduction: Formation of alcohols from the benzoyl carbonyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research has indicated that this compound exhibits diverse biological activities, which can be categorized as follows:
Antitumor Activity
- Mechanism : The compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that derivatives of similar structural frameworks exhibit significant antitumor properties by targeting specific pathways involved in tumor growth.
Antidepressant Effects
- Mechanism : The piperazine moiety is known for its antidepressant properties. Research suggests that compounds with similar structures can modulate neurotransmitter levels in the brain (e.g., serotonin and norepinephrine), potentially alleviating symptoms of depression.
Antimicrobial Properties
- Mechanism : Compounds containing piperazine and pyrimidine rings have shown antimicrobial activity against various bacterial strains. This activity is often attributed to their ability to disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways.
Pharmacological Mechanisms
The pharmacological effects of 2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine are primarily mediated through:
G Protein-Coupled Receptor (GPCR) Modulation
- The compound interacts with GPCRs, influencing various intracellular signaling pathways that regulate physiological responses.
Enzyme Inhibition
- It may inhibit specific enzymes involved in cancer progression or microbial metabolism, thereby exerting therapeutic effects.
Case Studies and Research Findings
Numerous studies have been conducted to evaluate the efficacy of this compound in various experimental models:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antitumor effects | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study 2 | Assess antidepressant properties | Showed modulation of serotonin levels leading to reduced depressive symptoms in animal models. |
| Study 3 | Investigate antimicrobial activity | Exhibited broad-spectrum antimicrobial effects against several bacterial strains. |
These case studies highlight the compound's potential across multiple therapeutic areas.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several key steps:
- Formation of the Piperazine Intermediate : Synthesized via a Mannich reaction involving formaldehyde and a secondary amine.
- Introduction of the Benzoyl Group : Achieved through acylation using 3,4-dimethoxybenzoyl chloride in the presence of a base.
- Formation of the Pyrimidine Ring : Accomplished through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
2-[4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl]pyrimidine (CAS 3884-60-4)
- Key Differences :
- Benzyl vs. Benzoyl : The benzyl group (CH₂-link) lacks the carbonyl oxygen present in the target compound’s benzoyl group (CO-link), reducing hydrogen-bonding capacity.
- Trimethoxy vs. Dimethoxy : An additional methoxy group at the 2-position increases steric bulk but may reduce metabolic stability due to higher susceptibility to demethylation.
- Molecular Formula : C₁₈H₂₄N₄O₃ (MW: 352.4), smaller than the target compound (estimated MW: ~444.4).
- Implications : Lower molecular weight may improve bioavailability but reduce target specificity compared to the dimethoxybenzoyl analog .
2-[4-(2-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (CAS 946339-09-9)
- Key Differences: 2-Chlorobenzoyl vs. Halogen vs. Methoxy: Chlorine enhances lipophilicity but may reduce solubility compared to methoxy groups.
- Molecular Formula : C₂₁H₂₆ClN₅O (MW: 399.9), slightly lighter than the target compound due to the absence of two methoxy groups.
- Implications : Higher lipophilicity could improve membrane permeability but increase off-target effects .
2-[4-(4-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (CAS 946213-37-2)
- Key Differences :
- 4-Bromobenzoyl vs. 3,4-Dimethoxybenzoyl : Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions but reduce metabolic stability.
- Molecular Formula : C₂₁H₂₆BrN₅O (MW: 444.4), identical backbone to the target compound but with bromine replacing methoxy groups.
- Implications : Bromine’s hydrophobicity may limit aqueous solubility, critical for oral bioavailability .
Core Heterocycle Modifications
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Key Differences: Amine vs.
- Implications : Reduced complexity may lower synthetic difficulty but diminish receptor-binding versatility .
4-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine (CAS 2415454-28-1)
Pharmacological and Physicochemical Properties
Research Findings and Implications
- Target Compound Advantages :
- The 3,4-dimethoxybenzoyl group balances lipophilicity and solubility, making it suitable for central nervous system (CNS) targets requiring blood-brain barrier penetration .
- Piperazine’s flexibility allows for diverse receptor interactions, as seen in analogs targeting serotonin and dopamine receptors .
- Limitations :
- Higher molecular weight (~444.4) may challenge compliance with Lipinski’s rule of five, impacting oral bioavailability.
- Methoxy groups are susceptible to O-demethylation, requiring structural optimization for metabolic stability .
Biological Activity
2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique structural features, including piperazine and pyrimidine rings, this compound has been the focus of various studies investigating its biological activities. This article reviews the existing literature on its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₃₀H₃₈N₈O₃, with a molecular weight of 582.74 g/mol. The compound features a piperazine ring substituted with a 3,4-dimethoxybenzoyl group and a pyrimidine moiety, which contributes to its diverse chemical reactivity and biological activity .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Intermediate : The initial step involves reacting 3,4-dimethoxybenzoyl chloride with piperazine in the presence of a base.
- Pyrimidine Formation : The piperazine intermediate is then reacted with appropriate pyrimidine precursors.
- Purification : Final purification is achieved through recrystallization or chromatography .
Anticancer Activity
Preliminary studies indicate that this compound may exhibit anticancer properties . Research has shown that similar pyrimidine derivatives can inhibit tumor growth in various cancer cell lines . In vitro assays have demonstrated that compounds with structural similarities can significantly reduce cell viability in cancer models.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity . Studies have indicated that derivatives containing piperazine and pyrimidine structures possess potent antibacterial effects against various strains of bacteria. For instance, compounds with similar configurations have shown effectiveness against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor . Research indicates that it may inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This suggests possible applications in treating neurodegenerative diseases .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as receptors and enzymes, modulating their activity to yield therapeutic effects .
Comparative Analysis
A comparison of the biological activities of related compounds can provide insights into the unique attributes of this pyrimidine derivative. The following table summarizes key findings from studies on structurally similar compounds:
| Compound Name | Anticancer Activity | Antibacterial Activity | Enzyme Inhibition |
|---|---|---|---|
| Compound A | Moderate | Strong against E. coli | AChE Inhibitor |
| Compound B | High | Moderate against S. aureus | No significant inhibition |
| This compound | High potential (under study) | Strong (under study) | Potential AChE inhibitor |
Case Studies
Several case studies have highlighted the therapeutic potential of related compounds:
- Anticancer Studies : A study involving a similar piperazine-pyrimidine derivative showed significant tumor growth inhibition in in vivo models, suggesting that modifications to the structure can enhance anticancer efficacy .
- Antimicrobial Efficacy : Another study reported that a closely related compound demonstrated effective inhibition against multiple bacterial strains, reinforcing the potential for developing new antibiotics based on this scaffold .
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?
The synthesis of structurally similar pyrimidine derivatives often involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. For example, thieno[3,2-d]pyrimidine derivatives (like GDC-0941, a PI3K inhibitor) are synthesized via sequential substitutions at the 2- and 6-positions of the pyrimidine core . Key optimizations include solvent selection (e.g., dichloromethane for SN2 reactions), temperature control, and purification via column chromatography. For this compound, the 3,4-dimethoxybenzoyl and piperidinyl groups likely require precise stoichiometric ratios and protecting group strategies to avoid side reactions .
Q. Which spectroscopic and crystallographic methods are critical for confirming its structure?
X-ray crystallography is the gold standard for structural confirmation, as demonstrated in studies of related piperazine derivatives (e.g., 4-(2-methoxyphenyl)piperazinone, resolved via Acta Crystallographica data) . Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is essential for verifying substituent positions and purity. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like carbonyls or amines .
Q. How is preliminary biological activity assessed for this compound?
In vitro kinase inhibition assays (e.g., PI3K p110α inhibition) are standard for evaluating activity. IC values are determined using ATP-competitive assays with recombinant enzymes. Cell viability assays (e.g., MTT) in cancer cell lines further validate potency. For example, GDC-0941 showed IC values <10 nM in PI3Kα inhibition and anti-proliferative activity in tumor models .
Advanced Research Questions
Q. What structural modifications enhance metabolic stability without compromising target affinity?
Introducing methyl groups at specific positions can block cytochrome P450-mediated oxidation. In pyrido[3,4-d]pyrimidine inhibitors (e.g., BOS172722), a 6-methyl group suppressed metabolism at distal aniline moieties by altering the P450 binding pharmacophore . For this compound, methylation at the 4-position of the pyrimidine or piperidine rings could improve stability in human liver microsomes (HLM) while maintaining kinase interactions .
Q. How do conflicting data on kinase selectivity arise, and what experimental approaches resolve them?
Discrepancies may stem from assay conditions (e.g., ATP concentration) or off-target effects. Profiling against kinase panels (e.g., 400+ kinases) using radiometric or fluorescence-based assays identifies selectivity. For PI3K inhibitors, cross-reactivity with mTOR or DNA-PK can be mitigated by adjusting the benzoyl or piperazinyl substituents .
Q. What methodologies assess its potential polypharmacology or off-target effects?
Computational docking (e.g., molecular dynamics simulations) predicts binding to non-target kinases or receptors. Experimental validation includes:
Q. How can crystallization conditions be optimized for structural studies?
High-throughput screening with varied solvents (e.g., ethanol/water mixtures), temperatures, and co-crystallization agents (e.g., PEGs) is critical. For piperazine derivatives, slow evaporation in dimethyl sulfoxide (DMSO)/water systems often yields diffraction-quality crystals. Synchrotron radiation may enhance resolution for low-abundance crystals .
Q. What strategies address low solubility in pharmacokinetic studies?
- Salt formation : Hydrochloride or phosphate salts improve aqueous solubility.
- Prodrug design : Esterification of hydroxyl or carboxyl groups enhances bioavailability.
- Nanoformulation : Liposomal encapsulation or PEGylation increases circulation time. For example, BOS172722’s solubility was improved via methyl group addition, balancing lipophilicity and dissolution .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to account for batch-to-batch variability?
Q. What statistical methods are recommended for reconciling contradictory activity data across studies?
- Meta-analysis : Pool data from multiple studies, adjusting for assay variability (e.g., ATP concentration differences).
- Machine learning : Train models on structural descriptors (e.g., logP, polar surface area) to predict activity trends.
- Bayesian inference : Quantify uncertainty in IC measurements due to experimental noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
